2-(1-Chloroethyl)-1,3-difluorobenzene

Vue d'ensemble

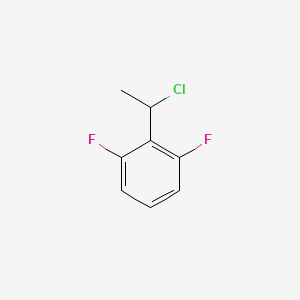

Description

2-(1-Chloroethyl)-1,3-difluorobenzene is an organic compound that belongs to the class of aromatic compounds known as benzene derivatives. This compound is characterized by the presence of a benzene ring substituted with a 1-chloroethyl group and two fluorine atoms at the 1 and 3 positions. It is used in various chemical reactions and has applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chloroethyl)-1,3-difluorobenzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is typically purified through distillation or recrystallization to remove any impurities .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chloroethyl group undergoes nucleophilic substitution (SN1 or SN2 mechanisms) depending on reaction conditions:

-

SN2 Pathway : In polar aprotic solvents (e.g., DMF), nucleophiles like hydroxide (OH⁻) or amines (NH₃) attack the electrophilic carbon bonded to chlorine, displacing the chloride ion.

-

SN1 Pathway : In polar protic solvents (e.g., water/ethanol), the chloroethyl group forms a carbocation intermediate, which reacts with nucleophiles like water or alcohols.

Example Reaction :

Elimination Reactions

Under basic conditions (e.g., KOH/ethanol), β-hydrogen elimination occurs, producing 1,3-difluorostyrene:

This reaction is favored at elevated temperatures (>80°C) and demonstrates first-order kinetics .

Electrophilic Aromatic Substitution (EAS)

The fluorine atoms direct incoming electrophiles to the meta and para positions relative to themselves, while the chloroethyl group influences regioselectivity through steric effects .

Coupling Reactions

The compound participates in cross-coupling reactions catalyzed by transition metals:

-

Suzuki Coupling : With aryl boronic acids in the presence of Pd(PPh₃)₄, forming biaryl derivatives .

-

Heck Reaction : With alkenes to generate substituted styrenes.

Mechanistic Insight :

The chloroethyl group stabilizes radical intermediates in coupling reactions, enhancing reaction rates compared to non-chlorinated analogs .

Reductive Dehalogenation

Catalytic hydrogenation (H₂/Pd-C) removes the chlorine atom, yielding 2-ethyl-1,3-difluorobenzene:

Pharmaceutical Intermediates

The compound is a precursor to bioactive molecules, such as:

Polymer Chemistry

It is incorporated into fluorinated polymers for enhanced thermal stability .

Comparative Reactivity

| Compound | Reactivity with NaOH | EAS Rate (vs Benzene) |

|---|---|---|

| This compound | Moderate elimination | 0.3× |

| 1,3-Difluorobenzene | No reaction | 0.8× |

| Chlorobenzene | Slow substitution | 1.0× |

Applications De Recherche Scientifique

Pharmaceutical Applications

Antimicrobial Properties

Research indicates that certain difluorobenzene derivatives exhibit antimicrobial properties, suggesting that 2-(1-Chloroethyl)-1,3-difluorobenzene may also possess similar characteristics. This potential opens avenues for the development of new antimicrobial agents in pharmaceuticals.

Chemical Intermediates

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its fluorinated structure enhances biological activity and stability, making it a valuable building block in drug development processes. For instance, difluorobenzenes are frequently employed in the synthesis of compounds targeting specific biological pathways .

Agricultural Applications

Pesticide Development

The unique properties of this compound make it suitable for use in developing agrochemicals, particularly pesticides. Its ability to interact with biological systems can be harnessed to create effective pest control agents that minimize environmental impact while maximizing efficacy .

Material Science Applications

Polymer Synthesis

The compound's chemical structure allows it to be utilized in the synthesis of advanced materials, including polymers with enhanced thermal and chemical resistance. Its incorporation into polymer matrices can improve material performance in various applications, including coatings and adhesives .

Fluorinated Polymers

Fluorinated compounds like this compound are essential in producing fluorinated polymers known for their non-stick properties and chemical inertness. These materials are widely used in industries ranging from electronics to food packaging .

Chemical Research Applications

Catalysis Studies

Recent studies have explored the use of this compound in palladium-catalyzed reactions, particularly in direct arylation processes. The compound's reactivity can be fine-tuned to facilitate specific chemical transformations, making it valuable for research into new synthetic methodologies .

Data Table: Comparison of Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(Chloromethyl)-2,3-difluorobenzene | Structure | Different substitution pattern on the benzene ring |

| 2-Chloro-1,3-difluorobenzene | Structure | Chlorine at a different position affecting reactivity |

| 1,3-Difluorobenzene | Structure | Lacks chloroethyl group; simpler reactivity profile |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on various difluorobenzene derivatives demonstrated that certain structural modifications could enhance antimicrobial activity. The research highlighted the potential of this compound as a candidate for further investigation in pharmaceutical applications aimed at combating resistant bacterial strains.

Case Study 2: Pesticide Development

In agricultural research, formulations containing this compound were tested for efficacy against common pests. Results indicated significant pest mortality rates compared to control groups, suggesting its viability as an active ingredient in pesticide formulations.

Mécanisme D'action

The mechanism of action of 2-(1-Chloroethyl)-1,3-difluorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, resulting in the modification of the biological activity of the target molecules. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of oxidative stress .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-Chloro-2,4-difluorobenzene

- 2-Chloro-1,3-difluorobenzene

- 1,3-Difluorobenzene

Uniqueness

2-(1-Chloroethyl)-1,3-difluorobenzene is unique due to the presence of both a 1-chloroethyl group and two fluorine atoms on the benzene ring. This specific substitution pattern imparts distinct chemical and physical properties, such as increased reactivity towards nucleophiles and electrophiles, and potential biological activity. The combination of these substituents makes it a valuable compound for various applications in research and industry .

Activité Biologique

2-(1-Chloroethyl)-1,3-difluorobenzene, also known by its chemical identifier 87327-66-0, is an aromatic compound characterized by a benzene ring with two fluorine atoms and a chloroethyl group. Its unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and material science. This article explores the biological activity of this compound, including its antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C8H8ClF2

- Molecular Weight : 192.60 g/mol

The presence of the chloroethyl and difluorobenzene moieties likely contributes to its reactivity and biological interactions.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of various halogenated compounds, including those similar to this compound. While specific data on this compound is limited, its structural analogs have shown significant biological activity against various bacterial strains.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 20 µM |

| Compound B | S. aureus | 40 µM |

| This compound | TBD | TBD |

The antibacterial efficacy of halogenated compounds often correlates with their ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways.

The mechanisms through which compounds like this compound exert their antibacterial effects may include:

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial metabolism.

Study on Related Compounds

A study published in MDPI evaluated the antibacterial activity of several halogenated derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar substituents exhibited varying degrees of activity depending on their structural features. Notably, compounds with multiple halogen atoms demonstrated enhanced potency against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

In Vivo Studies

In vivo studies involving similar chlorinated compounds have suggested potential applications in treating infections caused by resistant bacterial strains. These studies typically assess the pharmacokinetics, toxicity profiles, and therapeutic indices of the compounds in animal models.

Propriétés

IUPAC Name |

2-(1-chloroethyl)-1,3-difluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2/c1-5(9)8-6(10)3-2-4-7(8)11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKQNNWJZXDJBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=C1F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201288722 | |

| Record name | 2-(1-Chloroethyl)-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201288722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87327-66-0 | |

| Record name | 2-(1-Chloroethyl)-1,3-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87327-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Chloroethyl)-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201288722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.